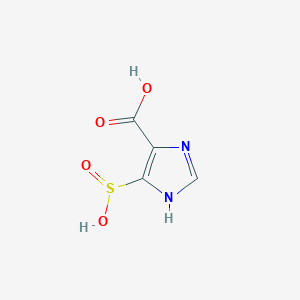
5-Sulfino-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfino-1H-imidazole-4-carboxylic acid: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of both sulfino and carboxylic acid groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfino-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of imidazole synthesis can be applied. These methods often involve multi-component reactions and the use of catalysts like erbium triflate to achieve high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-Sulfino-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfino group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Both the sulfino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted imidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Sulfino-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Sulfino-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The sulfino group can form strong hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the sulfino group, making it less versatile in certain reactions.
5-Sulfino-1H-imidazole: Lacks the carboxylic acid group, limiting its applications in biological systems.
Uniqueness
The presence of both sulfino and carboxylic acid groups in 5-Sulfino-1H-imidazole-4-carboxylic acid makes it unique. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
251948-57-9 |
|---|---|
Molecular Formula |
C4H4N2O4S |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
5-sulfino-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4S/c7-4(8)2-3(11(9)10)6-1-5-2/h1H,(H,5,6)(H,7,8)(H,9,10) |
InChI Key |
NANWVWDDAGXACK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)S(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















